molecular formula C18H25N3O4S3 B11406401 5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole

5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole

Cat. No.: B11406401
M. Wt: 443.6 g/mol
InChI Key: RPTATIVTRZOXLA-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole: is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethylpiperazine group, an ethylsulfonyl group, and a tosyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethylsulfonyl Group: This step can be achieved through a sulfonation reaction using ethylsulfonyl chloride.

    Incorporation of the Ethylpiperazine Group: The final step involves the nucleophilic substitution reaction where the ethylpiperazine group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: It finds applications in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its functional groups. The ethylpiperazine and tosyl groups can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethylpiperazin-1-yl)aniline
  • 5-[(4-Ethylpiperazin-1-yl)carbonyl]pyrrolidin-3-ol
  • [5-(4-Ethylpiperazin-1-yl)-1,3-dimethyl-1H-pyrazol-4-yl]methanamine

Comparison

  • 4-(4-Ethylpiperazin-1-yl)aniline : Similar in structure due to the presence of the ethylpiperazine group but lacks the thiazole and tosyl groups, which may result in different chemical and biological properties.
  • 5-[(4-Ethylpiperazin-1-yl)carbonyl]pyrrolidin-3-ol : Contains the ethylpiperazine group but differs in the core structure, leading to variations in reactivity and applications.
  • [5-(4-Ethylpiperazin-1-yl)-1,3-dimethyl-1H-pyrazol-4-yl]methanamine : Shares the ethylpiperazine group but has a pyrazole ring instead of a thiazole ring, which can affect its chemical behavior and potential uses.

The uniqueness of 5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H25N3O4S3

Molecular Weight

443.6 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole

InChI

InChI=1S/C18H25N3O4S3/c1-4-20-10-12-21(13-11-20)17-16(19-18(26-17)27(22,23)5-2)28(24,25)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3

InChI Key

RPTATIVTRZOXLA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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